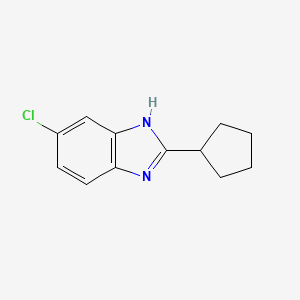

5-Chloro-2-cyclopentyl-1H-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Chloro-2-cyclopentyl-1H-benzimidazole is a chemical compound with the molecular formula C12H13ClN2 and a molecular weight of 220.7 g/mol . It is a benzimidazole derivative, which is a class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical and industrial applications.

Applications De Recherche Scientifique

5-Chloro-2-cyclopentyl-1H-benzimidazole has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

Biology: It is used in biological studies to investigate its effects on various biological systems and pathways.

Industry: It is used in the production of various industrial chemicals and materials.

Mécanisme D'action

Biochemical Pathways

Given the compound’s structure, it may be involved in pathways related to cell signaling or metabolism . The downstream effects of these interactions would depend on the specific pathways and targets involved.

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound, determining how much of the compound reaches its targets in the body .

Result of Action

Depending on its targets and mode of action, the compound could have a wide range of effects, from altering gene expression to disrupting cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-2-cyclopentyl-1H-benzimidazole. Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets .

Méthodes De Préparation

The synthesis of 5-Chloro-2-cyclopentyl-1H-benzimidazole can be achieved through several synthetic routes. One common method involves the cyclodehydration of the corresponding carboxylic acids and 1,2-phenylenediamine derivatives using hydrochloric acid as the catalyst and solvent . This method is efficient and widely used in the preparation of benzimidazole derivatives.

In industrial production, the compound can be synthesized using large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize yield and purity.

Analyse Des Réactions Chimiques

5-Chloro-2-cyclopentyl-1H-benzimidazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, which involves the use of boron reagents and palladium catalysts.

Comparaison Avec Des Composés Similaires

5-Chloro-2-cyclopentyl-1H-benzimidazole can be compared with other similar benzimidazole derivatives, such as:

5-Chloro-1H-benzimidazole: A simpler benzimidazole derivative with a chlorine atom at the 5-position.

2-Cyclopentyl-1H-benzimidazole: A benzimidazole derivative with a cyclopentyl group at the 2-position.

5-Chloro-2-methyl-1H-benzimidazole: A benzimidazole derivative with a chlorine atom at the 5-position and a methyl group at the 2-position.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other similar compounds .

Activité Biologique

5-Chloro-2-cyclopentyl-1H-benzimidazole is a benzimidazole derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, including a chlorine atom and a cyclopentyl group, is being investigated for various pharmacological effects, particularly in the fields of antimicrobial and antiviral research.

Chemical Structure and Properties

The molecular formula of this compound is C12H12ClN2. The presence of both the chlorine atom and nitrogen atoms in its structure contributes to its chemical reactivity and biological activity. Its structural characteristics enhance lipophilicity, which may improve bioavailability against target pathogens.

Antimicrobial Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit significant antimicrobial properties. These compounds have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and fungi. The cyclopentyl group is believed to enhance the compound's interaction with biological membranes, potentially increasing its antimicrobial efficacy .

Antiviral Activity

Recent studies have explored the antiviral potential of benzimidazole derivatives against viruses such as the bovine viral diarrhea virus (BVDV) and hepatitis C virus (HCV). For instance, compounds similar to this compound have been synthesized and tested, demonstrating promising results in inhibiting viral replication. The mechanism often involves interference with viral polymerases, crucial for viral RNA synthesis .

The biological activity of this compound can be attributed to several mechanisms:

- Topoisomerase Inhibition : Some studies indicate that benzimidazole derivatives can inhibit DNA topoisomerases, enzymes essential for DNA replication and transcription. This inhibition can lead to cytotoxic effects on cancer cells .

- Enzyme Interaction : Molecular docking studies have suggested that this compound may bind effectively to specific enzymes or receptors involved in cell signaling pathways, impacting various cellular processes .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) significantly influence the bioavailability of the compound. The presence of the cyclopentyl group may enhance its lipophilicity, potentially improving absorption rates.

Study on Antiviral Activity

A recent study focused on synthesizing new benzimidazole derivatives aimed at targeting HCV. Among the synthesized compounds, some exhibited significant antiviral activity with IC50 values indicating effective inhibition of viral replication. For example:

- Compound 12 : IC50 = 19.1 µM; CC50 = 752.25 µM; Selectivity Index (SI) = 39.3.

- Compound 13 : IC50 = 49.4 µM; CC50 = 1480 µM; SI = 30.03 .

Study on Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of various benzimidazole derivatives against MRSA and other pathogens. The results indicated that certain derivatives demonstrated profound antibacterial activity, supporting further exploration into their clinical applications .

Propriétés

IUPAC Name |

6-chloro-2-cyclopentyl-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2/c13-9-5-6-10-11(7-9)15-12(14-10)8-3-1-2-4-8/h5-8H,1-4H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZKRKRVGHXULJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NC3=C(N2)C=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.